molecular formula C8H7ClN2O B6253756 7-chloro-4-methoxypyrazolo[1,5-a]pyridine CAS No. 1427409-43-5

7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Cat. No. B6253756
CAS RN: 1427409-43-5
M. Wt: 182.6
InChI Key:
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Description

7-Chloro-4-methoxypyrazolo[1,5-a]pyridine (7-CMP) is an aromatic heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. It is a nitrogen-containing aromatic ring system with five-membered rings and three nitrogen atoms. 7-CMP has a wide range of applications in the field of medicinal chemistry and is used as an important intermediate in the synthesis of pharmaceuticals.

Scientific Research Applications

7-chloro-4-methoxypyrazolo[1,5-a]pyridine has a wide range of applications in the field of medicinal chemistry and is used as an important intermediate in the synthesis of pharmaceuticals. It is used to synthesize a variety of medicinally active compounds, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. It is also used to synthesize a variety of other compounds, including dyes, fragrances, and catalysts.

Mechanism of Action

7-chloro-4-methoxypyrazolo[1,5-a]pyridine is an aromatic heterocyclic compound that has a wide range of applications in the field of medicinal chemistry. It is believed to have a variety of pharmacological activities, such as anti-inflammatory, anticonvulsant, and antifungal activities. The exact mechanism of action of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine is still not fully understood, but it is believed to act by modulating the activity of various enzymes and receptors, such as cyclooxygenase, lipoxygenase, and serotonin receptors.
Biochemical and Physiological Effects
7-chloro-4-methoxypyrazolo[1,5-a]pyridine has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and antifungal activities. It has also been shown to modulate the activity of various enzymes and receptors, such as cyclooxygenase, lipoxygenase, and serotonin receptors. In addition, it has been shown to have antioxidant, anti-apoptotic, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine in laboratory experiments offers a number of advantages. It is relatively easy to synthesize and is commercially available. It is also relatively stable and has a wide range of uses in medicinal chemistry. However, there are a few limitations to its use in laboratory experiments. It is not water soluble, which can make it difficult to work with in some experiments. In addition, it is toxic and should be handled with caution.

Future Directions

The potential of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine in the field of medicinal chemistry is still largely unexplored. Further research is needed to better understand its mechanism of action and to identify new therapeutic applications. Additionally, research should be conducted to develop more efficient and cost-effective synthetic methods for the production of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine. Finally, research should be conducted to develop new delivery methods for 7-chloro-4-methoxypyrazolo[1,5-a]pyridine to ensure that it can be used safely and effectively in clinical settings.

Synthesis Methods

7-chloro-4-methoxypyrazolo[1,5-a]pyridine can be synthesized by a variety of methods, including the use of the Ullmann reaction, the Biginelli reaction, and the Suzuki–Miyaura coupling reaction. The Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. The Biginelli reaction involves the reaction of an aldehyde, a β-keto ester, and an amine in the presence of an acid catalyst. The Suzuki–Miyaura coupling reaction involves the reaction of an aryl halide with an alkyl boronic acid in the presence of a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloropyridine", "ethyl acetoacetate", "hydrazine hydrate", "sodium methoxide", "methyl iodide" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with hydrazine hydrate in the presence of sodium methoxide to form 4-methoxypyrazole.", "Step 2: 2-chloropyridine is reacted with methyl iodide to form 7-methylpyridine.", "Step 3: 4-methoxypyrazole is reacted with 7-methylpyridine in the presence of a base to form 7-methyl-4-methoxypyrazolo[1,5-a]pyridine.", "Step 4: 7-methyl-4-methoxypyrazolo[1,5-a]pyridine is then reacted with chlorine gas in the presence of a catalyst to form the final product, 7-chloro-4-methoxypyrazolo[1,5-a]pyridine." ] }

CAS RN

1427409-43-5

Product Name

7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Molecular Formula

C8H7ClN2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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